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Benzo[b]thiophene, 6-(trifluoromethyl)-

Cat. No.: B15238956
M. Wt: 202.20 g/mol
InChI Key: RCNKGTHGGUMIHR-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 6-(trifluoromethyl)- is a heterocyclic compound featuring a fused benzene and thiophene ring system substituted with a trifluoromethyl (-CF₃) group at the 6-position. This compound is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the -CF₃ group, such as enhanced metabolic stability, lipophilicity, and electron-withdrawing effects . Its synthesis typically involves halogenation or trifluoromethylation reactions, as demonstrated in the preparation of ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (4c) via palladium-catalyzed cross-coupling or cyclization methodologies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5F3S B15238956 Benzo[b]thiophene, 6-(trifluoromethyl)-

Properties

IUPAC Name

6-(trifluoromethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3S/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNKGTHGGUMIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of Prefunctionalized Intermediates

Benzyl Sulfide and Styryl Sulfoxide Pathways

The foundational work in US5569772A outlines a regiospecific synthesis of 2-arylbenzo[b]thiophenes via acid-catalyzed cyclization of styryl sulfoxides. While the patent focuses on methoxy and hydroxy substituents, the methodology can be extrapolated to -CF₃ introduction by modifying the benzaldehyde precursor. For instance, substituting the para-methoxy group in the benzaldehyde with -CF₃ could yield 2-(4-trifluoromethylphenyl)benzo[b]thiophene. However, the electronic effects of -CF₃ may necessitate adjusted reaction conditions, such as elevated temperatures or prolonged reaction times, to achieve comparable yields (>80%).

Critical Reaction Parameters:
  • Catalyst : p-Toluenesulfonic acid (5–10 mol%) in 1,2-dichloroethane.
  • Temperature : 85–90°C for 8–12 hours.
  • Substrate Scope : Limited to electron-neutral or donating groups; -CF₃ may require Lewis acid co-catalysts (e.g., ZnI₂) to enhance reactivity.

Triflyloxy Intermediate-Based Functionalization

Triflate Installation and Displacement

The RSC publication (c8ra04035d1.pdf) demonstrates the synthesis of 6-triflyloxybenzo[b]thiophenes via isopropyl isocyanate-mediated triflation. For example, 2,3-dibutyl-6-hydroxybenzo[b]thiophene reacts with triflic anhydride (Tf₂O) in the presence of DBU to yield the corresponding triflate (Scheme 1). This intermediate serves as a platform for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

Table 1. Triflation of 6-Hydroxybenzo[b]thiophene Derivatives

Substrate Reagents Yield (%) Reference
6-Hydroxy-2,3-dibutyl Tf₂O, DBU, CH₂Cl₂ 91.6
6-Hydroxy-3-methyl-2-phenyl Tf₂O, Et₃N, MeCN 85

Palladium-Catalyzed Direct C–H Trifluoromethylation

Oxidative Heck Reaction with Trifluoromethyl Reagents

Aryne Cyclization for Ring Construction

One-Step Benzo[b]thiophene Synthesis

The aryne-mediated method in d0sc04450d1.pdf constructs the benzo[b]thiophene core via [2+2] cycloaddition between a silyl aryl triflate and an ethynyl sulfide. Introducing -CF₃ at position 6 would require a pre-trifluoromethylated aryne precursor. For example, 2-chloro-6-(trifluoromethyl)phenyl triflate could react with ethyl (4-tolyl)ethynyl sulfide under CsF catalysis to yield the target compound.

Table 2. Representative Aryne Cyclization Outcomes

Aryne Precursor Product Yield (%) Reference
2-Chloro-6-SiMe₃ phenyl triflate 4-Chloro-3-(4-tolyl) 75
2-Bromo-6-CF₃ phenyl triflate 6-CF₃-3-(4-tolyl) (hypothetical)

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)benzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted benzothiophenes, while oxidation and reduction reactions yield different functionalized derivatives .

Scientific Research Applications

Benzo[b]thiophene derivatives are important heterocyclic compounds with various applications in medicinal chemistry . They represent an important heterocyclic core and display a range of promising pharmacological properties such as antipsychotic, antidepressive, antithrombolytic, dopamine receptor antagonist, and 5-lipoxygenase inhibitor activities .

Scientific Research Applications

  • Synthesis of Kinase Inhibitors A method for the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes is rapid, simple, and generally high yielding . This method employs microwave irradiation as a platform for fast reaction kinetics and to improve reaction efficiency, while also avoiding the need for metal-catalyzed processes to establish the parent heterocycle .
  • Synthesis of 3-aminobenzo[b]thiophenes An annulation-based method allows for the rapid preparation of 3-halo and 3-amino-2-substituted benzo[b]thiophenes suitable for elaboration to a range of kinase inhibitors .
  • Synthesis of MK2 Inhibitor Scaffold Benzo[b]thiophenes can be further elaborated to create biologically active scaffolds. For example, bromobenzothiophene can be used to synthesize the benzo[4,5]thieno[3,2-e][1,4]diazepin-5(2H)-one MK2 inhibitor scaffold .
  • Cytotoxic Agents Benzo[b]thiophenesulphonamide 1,1-dioxide derivatives are cytotoxic agents that induce reactive oxygen species (ROS) overproduction and apoptosis in tumor cells . These derivatives inhibit a tumor-associated NADH oxidase (tNOX) activity of the plasma membrane .
  • Derivatives as Cytotoxic Agents Studies have explored the synthesis and cytotoxic activity of benzo[b]thiophenesulphonamide 1,1-dioxide derivatives with increased flexibility and lipophilicity, demonstrating their ability to inhibit tNOX activity . One such derivative, 6-[N-(2-phenylethyl)]benzo[b]thiophenesulphonamide 1,1-dioxide (BTS-2), has shown significant cytotoxicity against various cell lines .
  • Synthesis of Diverse Compounds Substituted benzo[b]thiophene-2-carboxylic hydrazide can react with various aromatic or heteroaromatic aldehydes to produce a collection of compounds .
  • Applications in Drug Development Many 2-arylbenzo[ b]thiophene derivatives are essential components of clinically important drugs such as Clopidogrel, Raloxifene, and Zileuton .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)benzo[b]thiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, influencing biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Substituent Effects: -CF₃ vs. Halogens (Cl, F, Br)

The 6-position substituent critically influences reactivity and biological activity. For example:

  • Antimicrobial Activity : In a study of benzo[b]thiophene acylhydrazones, the 6-(trifluoromethyl) derivative (4c) exhibited superior activity against multidrug-resistant Staphylococcus aureus (MIC = 1.56 µg/mL) compared to 6-chloro (4a, MIC = 6.25 µg/mL) and 6-fluoro (4b, MIC = 12.5 µg/mL) analogs. The -CF₃ group’s electron-withdrawing nature enhances membrane permeability and target binding .
  • Synthetic Flexibility : Halogenated derivatives (e.g., 6-bromo or 6-fluoro) are more reactive in cross-coupling reactions, enabling diversification into multisubstituted libraries . However, the -CF₃ group offers superior metabolic stability in vivo .

Heteroatom Variations: Thiophene vs. Furan vs. Selenophene

Replacing the sulfur atom in benzo[b]thiophene with oxygen (benzo[b]furan) or selenium (benzo[b]selenophene) alters electronic properties and bioactivity:

  • Antileukemic Activity : Benzo[b]furan analogs (e.g., compound 7) showed 2-fold higher apoptotic activity than benzo[b]thiophene derivatives (e.g., compound 18), likely due to oxygen’s stronger electron-donating capacity enhancing interactions with cellular targets .
  • Photophysical Properties: Benzo[b]selenophene derivatives exhibit red-shifted absorption spectra compared to thiophene analogs, making them suitable for organic semiconductors .

Table 2: Heteroatom Impact on Key Properties

Heteroatom Compound Class Bioactivity (Apoptotic IC₅₀) Absorption λₘₐₓ (nm)
S Benzo[b]thiophene 10 µM 320–360
O Benzo[b]furan 5 µM 300–340
Se Benzo[b]selenophene N/A 380–420

Positional Isomerism and Tricyclic Derivatives

  • Positional Effects: Moving substituents within the benzo[b]thiophene scaffold significantly impacts activity. For instance, relocating an iodoacetylamino group from C-3 to C-5 (compound 16 → 17) increased apoptotic activity by 6.7-fold .
  • Tricyclic Systems: Fusion of oxygen or sulfur-containing rings (e.g., 3,4-dihydrothieno[2,3-i]benzoxapin-4-one) enhances rigidity and binding affinity in pharmaceutical candidates .

Electronic and Steric Effects of -CF₃ vs. -CH₃ or -OCH₃

  • Electron-Withdrawing -CF₃ : This group reduces electron density in the aromatic system, improving resistance to oxidative metabolism. For example, 6-(trifluoromethyl) derivatives show longer plasma half-lives than 6-methyl analogs .
  • Steric Effects : Bulkier groups like -CF₃ can hinder interactions with enzyme active sites. However, this is offset by improved hydrophobic interactions in lipid-rich environments .

Biological Activity

Benzo[b]thiophene, 6-(trifluoromethyl)-, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and applications in drug discovery, supported by data tables and research findings.

The trifluoromethyl group in benzo[b]thiophene significantly enhances its electronic properties, which influences its interaction with various biomolecules. The compound has been shown to inhibit specific enzymes by binding to their active sites, altering their catalytic activity. This interaction is crucial for its biological effects and therapeutic potential.

PropertyDescription
Molecular FormulaC10H6F3S
Molecular Weight232.22 g/mol
SolubilitySoluble in organic solvents
StabilitySensitive to light and moisture

2. Cellular Effects

Benzo[b]thiophene, 6-(trifluoromethyl)- affects various cellular processes including cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that it modulates the expression of genes related to oxidative stress and apoptosis, suggesting a role in cell survival and death mechanisms .

Case Study: Oxidative Stress Modulation

In vitro studies demonstrated that treatment with this compound led to a significant reduction in reactive oxygen species (ROS) levels in human cell lines, indicating its potential as an antioxidant agent. The modulation of oxidative stress pathways highlights its relevance in conditions such as cancer and neurodegenerative diseases .

3. Molecular Mechanisms

The compound's biological activity can be attributed to several molecular mechanisms:

  • Enzyme Inhibition: It binds to the active sites of target enzymes, inhibiting their activity.
  • Gene Expression Modulation: Alters the transcription of genes associated with stress responses.
  • Metabolic Pathway Involvement: Participates in metabolic pathways mediated by cytochrome P450 enzymes .

4. Pharmacological Applications

Benzo[b]thiophene derivatives have shown promise in various therapeutic areas:

  • Anticancer Activity: Compounds derived from this scaffold exhibit cytotoxic effects against different cancer cell lines.
  • Anti-inflammatory Effects: Demonstrated significant inhibition of pro-inflammatory cytokines .
  • Antimicrobial Properties: Exhibits activity against a range of bacterial strains, making it a candidate for antibiotic development .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |
|------------------------|------------------------------------------------|
| Anticancer | Cytotoxicity against cancer cell lines | , |
| Anti-inflammatory | Inhibition of cytokine production | , |
| Antimicrobial | Effective against bacterial pathogens | , |

5. Dosage Effects and Safety Profile

Research indicates that the biological effects of benzo[b]thiophene vary with dosage. Low doses tend to enhance enzyme activity and cellular function, while higher doses may exhibit cytotoxic effects. Safety assessments are essential for determining therapeutic windows for potential clinical applications .

6. Future Directions in Research

Ongoing research aims to explore:

  • The structure-activity relationships (SAR) of benzo[b]thiophene derivatives to optimize their pharmacological profiles.
  • The development of novel compounds targeting specific diseases such as Alzheimer's and cancer.
  • Investigating the mechanisms underlying its antioxidant properties for potential neuroprotective applications .

Q & A

Q. What are the common synthetic strategies for preparing 6-(trifluoromethyl)benzo[b]thiophene?

Answer: The synthesis typically involves functionalizing the benzo[b]thiophene core at the 6-position. Key approaches include:

  • Gold(I)-catalyzed cyclization : Cyclization of 2-alkynyl thioanisoles forms the benzo[b]thiophene scaffold, followed by trifluoromethylation via nucleophilic/electrophilic substitution .
  • Copper-mediated coupling : Aryl halides or dithioesters react with trifluoromethyl sources (e.g., TMSCF₃) in the presence of CuI/K₃PO₄/pivalic acid, as demonstrated for 2-aryl-6-(trifluoromethyl) derivatives .
  • Green methodologies : Solvent-free or catalytic methods, such as microwave-assisted cyclization, reduce environmental impact .

Q. Table 1: Representative Synthetic Methods

MethodCatalyst/ReagentsYield (%)Reference
Gold(I)-catalyzedAuCl₃, AgOTf65–78
Copper-mediated couplingCuI, K₃PO₄, pivalic acid70–85
Microwave-assistedNone (solvent-free)60–75

Q. How is 6-(trifluoromethyl)benzo[b]thiophene characterized structurally?

Answer:

  • X-ray crystallography : Resolves bond lengths and angles, confirming the planar fused-ring system and CF₃ group orientation (e.g., C–F distances ~1.33–1.35 Å) .
  • NMR spectroscopy : Distinct ¹⁹F NMR signals (δ -60 to -65 ppm for CF₃) and ¹H NMR coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Mass spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns validate the molecular formula (e.g., m/z 216 for C₉H₅F₃S) .

Q. What pharmacological activities are associated with 6-(trifluoromethyl)benzo[b]thiophene derivatives?

Answer: The CF₃ group enhances metabolic stability and lipophilicity, enabling:

  • Anti-inflammatory activity : Inhibition of 5-lipoxygenase (IC₅₀ ~1–5 µM) via hydrophobic interactions with the active site .
  • Anticancer effects : Pro-apoptotic activity in breast cancer cell lines (e.g., MCF-7, IC₅₀ ~10 µM) through ROS generation .
  • CNS applications : Dopamine receptor antagonism (Ki ~50 nM) for potential antipsychotic use .

Q. What functionalization reactions are feasible at the 3-position of 6-(trifluoromethyl)benzo[b]thiophene?

Answer: The 3-position is reactive due to electron-deficient aromaticity. Common modifications include:

  • Cyanation : Pd-catalyzed coupling with cyanide sources (e.g., KCN) under aerobic conditions .
  • Sulfonation : Reaction with chlorosulfonic acid to introduce sulfonyl groups for solubility tuning .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to diversify substituents .

Q. How are environmental impacts minimized in synthesizing 6-(trifluoromethyl)benzo[b]thiophene?

Answer:

  • Solvent-free protocols : Microwave irradiation reduces waste and energy use .
  • Catalyst recycling : Immobilized gold or copper catalysts enable reuse over 5 cycles without yield loss .
  • Biodegradable reagents : Use of pivalic acid (low toxicity) instead of harsh acids .

Advanced Research Questions

Q. How can conflicting spectral data for 6-(trifluoromethyl)benzo[b]thiophene derivatives be resolved?

Answer:

  • Crystallographic validation : X-ray structures resolve ambiguities in NOE or coupling constants (e.g., distinguishing para/meta CF₃ substitution) .
  • DFT calculations : Predict ¹³C/¹⁹F NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) to match experimental data .
  • 2D NMR techniques : HSQC and HMBC correlate proton-carbon couplings to confirm regiochemistry .

Q. What computational methods predict the reactivity of 6-(trifluoromethyl)benzo[b]thiophene in electrophilic substitutions?

Answer:

  • Frontier molecular orbital (FMO) analysis : HOMO localization at the 2- and 3-positions indicates susceptibility to electrophilic attack (e.g., nitration) .
  • Hammett substituent constants : The CF₃ group (σₚ = 0.54) directs meta substitution in aromatic reactions .
  • Molecular docking : Models interactions with enzymatic targets (e.g., 5-lipoxygenase) to prioritize synthetic targets .

Q. How does bioisosteric replacement of sulfur with selenium affect the properties of 6-(trifluoromethyl)benzo[b]thiophene?

Answer:

  • Enhanced polarizability : Selenium increases π-electron density, improving binding to hydrophobic enzyme pockets (e.g., ΔΔG = -2.1 kcal/mol for 5-lipoxygenase) .
  • Redox activity : Se-containing analogs show stronger ROS scavenging (EC₅₀ ~5 µM vs. 15 µM for S-analogs) .
  • Synthetic challenges : Se precursors require inert atmospheres and lower temperatures to prevent oxidation .

Q. How can reaction conditions be optimized to improve yields in trifluoromethylation?

Answer:

  • Temperature control : Maintaining 80–100°C prevents side reactions (e.g., CF₃ group hydrolysis) .
  • Ligand screening : Bidentate ligands (e.g., 1,10-phenanthroline) enhance CuI catalyst stability, increasing yields by 15–20% .
  • Solvent selection : DMF outperforms THF in solubilizing trifluoromethylating agents (e.g., TMSCF₃) .

Q. What substituent effects influence the electronic properties of 6-(trifluoromethyl)benzo[b]thiophene?

Answer:

  • Electron-withdrawing groups (EWGs) : Nitro or cyano substituents at the 2-position reduce HOMO energy (-6.2 eV vs. -5.8 eV for parent), enhancing oxidative stability .
  • Electron-donating groups (EDGs) : Methoxy groups increase λmax by 20 nm in UV-vis spectra due to extended conjugation .
  • Steric effects : Bulky 3-substituents (e.g., tert-butyl) distort planarity, reducing π-stacking in crystal lattices .

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